N-(4-methylbenzyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide
Description
N-(4-methylbenzyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzamide core, substituted with a 4-methylbenzyl group and a methylsulfonyl-phenylamino moiety.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-4-[(N-methylsulfonylanilino)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-18-8-10-19(11-9-18)16-24-23(26)21-14-12-20(13-15-21)17-25(29(2,27)28)22-6-4-3-5-7-22/h3-15H,16-17H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVAFYWQFUJWHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN(C3=CC=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylbenzyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of benzoic acid derivatives with amines under dehydrating conditions.
Introduction of the 4-Methylbenzyl Group: The 4-methylbenzyl group is introduced via Friedel-Crafts alkylation, where the benzamide core reacts with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Methylsulfonyl-Phenylamino Moiety: The final step involves the nucleophilic substitution reaction where the benzamide derivative reacts with methylsulfonyl chloride and aniline under basic conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl group, converting them into amines or sulfides, respectively.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amines or sulfides.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Material Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Cell Signaling: It can modulate cell signaling pathways, influencing cellular processes such as proliferation and apoptosis.
Medicine:
Anticancer Agents: Due to its ability to inhibit certain enzymes, the compound is being explored as a potential anticancer agent.
Antimicrobial Agents: It has shown promise in inhibiting the growth of certain bacteria and fungi.
Industry:
Pharmaceuticals: The compound is used as an intermediate in the synthesis of various pharmaceutical agents.
Agrochemicals: It is also explored for its potential use in the development of new agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-methylbenzyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting the biochemical pathways they regulate. In the context of anticancer activity, it may inhibit enzymes involved in cell proliferation, leading to apoptosis of cancer cells.
Comparison with Similar Compounds
- N-(4-methylbenzyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzenesulfonamide
- N-(4-methylbenzyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzylamine
Comparison:
- Structural Differences: While these compounds share a similar core structure, the presence of different functional groups (e.g., sulfonamide vs. benzamide) can significantly alter their chemical properties and biological activities.
- Unique Properties: N-(4-methylbenzyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide is unique in its combination of a benzamide core with a methylsulfonyl-phenylamino moiety, which imparts distinct reactivity and potential applications compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
